Y-39983, also known as Y-39983 or 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide, is a synthetic compound derived from Y-27632, another ROCK inhibitor. [] Y-39983 demonstrates higher potency and selectivity for ROCK inhibition compared to Y-27632. [, ] ROCK belongs to the AGC (PKA/PKG/PKC) family of serine/threonine kinases and plays a crucial role in regulating various cellular processes, including actomyosin contractility, cell adhesion, migration, and proliferation. [, , ] Due to its inhibitory effect on ROCK, Y-39983 has been widely used in scientific research to investigate the role of the Rho/ROCK signaling pathway in various biological systems and disease models.
Y-33075 was developed as part of ongoing research into the Rho kinase pathway, which plays a critical role in regulating cytoskeletal dynamics and cell motility. The compound is sourced from various suppliers, including Bertin Technologies and MedChemExpress, and is classified under the category of pharmacological agents targeting protein kinases .
The synthesis of Y-33075 involves several key steps that typically include the formation of the core structure through organic reactions involving specific reagents and catalysts. While detailed synthetic pathways are proprietary or not fully disclosed in public literature, the general approach can be summarized as follows:
The precise parameters for each step may vary based on the specific synthetic route employed by different laboratories.
The molecular structure of Y-33075 can be described by its chemical formula and its molecular weight of approximately 303.39 g/mol. The compound features a complex arrangement that includes:
The structural configuration allows for effective binding to the ATP-binding site of ROCK2, which is crucial for its inhibitory action.
Y-33075 participates in several chemical reactions primarily related to its function as a kinase inhibitor:
These interactions are critical in understanding how Y-33075 can affect various physiological processes.
The mechanism of action for Y-33075 involves its selective inhibition of ROCK2, which leads to several downstream effects:
The compound's ability to selectively inhibit ROCK2 while sparing other kinases like protein kinase C suggests a targeted therapeutic potential.
Y-33075 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in experimental applications.
Y-33075 has diverse applications in scientific research:
The ongoing research into Y-33075 continues to reveal new potential applications across various fields of biomedical science.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: